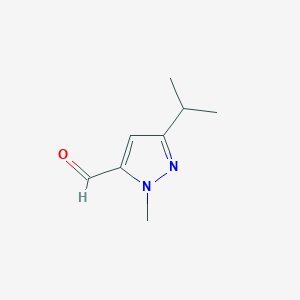

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWYQMULIIWETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520227-46-6 | |

| Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

[1]

Executive Summary

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a functionalized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure features a pyrazole core decorated with a steric isopropyl group at the C3 position and a reactive formyl handle at C5. This specific substitution pattern offers a unique balance of lipophilicity and steric bulk, making it a valuable scaffold for optimizing the pharmacokinetic properties of drug candidates.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers in medicinal and process chemistry.

Physicochemical Properties

The compound is characterized by the presence of a lipophilic isopropyl group and a polar aldehyde moiety.

| Property | Value / Description | Note |

| IUPAC Name | 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| CAS Number | Not widely listed; derived from Acid CAS 78208-73-8 | Acid precursor is commercially available.[1][2] |

| Appearance | Pale yellow oil or low-melting solid | Analogous to 1-isopropyl-5-carbaldehyde. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Lipophilic C3-isopropyl aids organic solubility. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity suitable for CNS penetration. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 3 | N1, N2, and Carbonyl O. |

Synthetic Pathways

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde generally proceeds via two primary routes: Direct C5-Lithiation (Method A) or Reduction of the Carboxylic Acid (Method B).

Method A: Direct C5-Lithiation (The "Process" Route)

This method utilizes the acidity of the C5-proton in N-methyl pyrazoles. The bulky isopropyl group at C3 directs lithiation to the thermodynamically accessible C5 position, preventing competitive deprotonation.

Mechanism:

-

Deprotonation: n-Butyllithium (n-BuLi) removes the C5 proton from 1-methyl-3-isopropylpyrazole.

-

Formylation: The resulting organolithium species attacks N,N-dimethylformamide (DMF).

-

Hydrolysis: Acidic quench releases the aldehyde.

Method B: Reduction from Carboxylic Acid (The "Lab" Route)

Starting from commercially available 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8).

Workflow:

-

Activation: Conversion of acid to Weinreb amide or Mixed Anhydride.

-

Reduction: Selective reduction using DIBAL-H or LiAlH₄ (via alcohol and re-oxidation).

Visualization: Synthetic Workflow

Figure 1: Divergent synthetic strategies for accessing the target aldehyde.

Reactivity Profile & Applications

The aldehyde functionality at C5 serves as a "linchpin" for divergent synthesis.

The "Aldehyde Toolkit"

-

Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields aminomethyl derivatives, common in kinase inhibitors to interact with solvent-exposed regions.

-

Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form acrylamides (Michael acceptors) for covalent inhibition.

-

Oxidation: Conversion to the carboxylic acid (if starting from the aldehyde) or nitrile (via oxime).

Electrophilic Aromatic Substitution (EAS)

The C4 position of the pyrazole ring remains nucleophilic.

-

Halogenation: Reaction with NIS or NBS introduces an Iodine or Bromine at C4, enabling Suzuki-Miyaura coupling for bi-aryl library generation.

Visualization: Reactivity Tree

Figure 2: Functionalization pathways accessible from the core aldehyde.

Experimental Protocols

Protocol 1: C5-Formylation via Lithiation (Representative)

This protocol is adapted from standard procedures for N-methyl pyrazoles.

Reagents:

-

1-Methyl-3-isopropylpyrazole (1.0 eq)

-

n-Butyllithium (1.2 eq, 2.5M in hexanes)

-

Anhydrous THF (Solvent)

-

Dry DMF (1.5 eq)

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and 1-Methyl-3-isopropylpyrazole.

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Quench: Add dry DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Reductive Amination (Medicinal Chemistry Scale)

Procedure:

-

Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane).

-

Add catalytic Acetic Acid (1 drop). Stir for 30 mins to form the imine.

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

-

Stir at room temperature for 4–16 hours.

-

Quench with saturated NaHCO₃.[3] Extract with DCM.

Safety & Stability (E-E-A-T)

-

Handling: As with many low-molecular-weight aldehydes, this compound may be prone to air oxidation to the carboxylic acid. Store under an inert atmosphere (Nitrogen/Argon) at -20°C.

-

Toxicity: Pyrazole derivatives can exhibit biological activity.[2] Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.

-

Reactive Hazards: The lithiation protocol involves n-BuLi, a pyrophoric reagent. Ensure strictly anhydrous conditions and proper quenching protocols.

References

-

Sigma-Aldrich. Product Detail: 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8).[1]Link

-

PubChem. Compound Summary: 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde (Related Structure).[5]Link

-

ResearchGate. Vilsmeier-Haack Reaction of Hydrazones to Pyrazole-4-carbaldehydes (Mechanistic Analog).Link

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction Overview.Link

Biological Activity and Therapeutic Potential of 1-Methyl-3-Isopropyl Pyrazole Derivatives

[1]

Executive Summary

The 1-methyl-3-isopropyl pyrazole scaffold represents a critical structural motif in medicinal and agrochemical chemistry. Structurally distinct from its regioisomer (1-isopropyl-3-methyl pyrazole, a known RET kinase inhibitor core), the 1-methyl-3-isopropyl arrangement is best characterized as a bioisostere of the 1-methyl-3-propyl moiety found in Sildenafil (Viagra) and related PDE5 inhibitors. This guide provides an in-depth analysis of its pharmacological profile, focusing on its role in phosphodiesterase inhibition, its emerging utility in 4-HPPD-inhibiting herbicides, and critical safety data regarding mitochondrial toxicity in specific carboxamide derivatives.

Chemical Architecture & Synthesis[2]

Structural Significance

The pyrazole ring serves as a robust pharmacophore due to its ability to engage in hydrogen bonding (as an acceptor at N2) and pi-stacking interactions.

-

N1-Methyl Group: Locks the tautomeric state, preventing proton transfer and improving lipophilicity for membrane permeability.

-

C3-Isopropyl Group: Provides a bulky, hydrophobic moiety. In enzyme active sites (e.g., PDE5), this group fills hydrophobic pockets (specifically the Q-pocket) more completely than a methyl group but with different steric constraints than an n-propyl chain.

Synthesis Protocol: 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid

This carboxylic acid is the primary building block for introducing this scaffold into larger drug molecules.

Reaction Principle:

The synthesis typically involves the cyclocondensation of a 1,3-diketone (or

Step-by-Step Methodology:

-

Reagents:

-

Ethyl isobutyrylacetate (Substrate)

-

Methylhydrazine (Nucleophile)

-

Ethanol (Solvent)[1]

-

Sodium Hydroxide (Base for hydrolysis)

-

-

Cyclization (Formation of Ester Intermediate):

-

Dissolve ethyl isobutyrylacetate (10 mmol) in absolute ethanol (20 mL) at 0°C.

-

Add methylhydrazine (11 mmol) dropwise to control the exotherm.

-

Mechanistic Note: The more nucleophilic nitrogen of methylhydrazine (NH2) attacks the more electrophilic ketone carbonyl (distal to the ester), favoring the formation of the 3-isopropyl-1-methyl isomer over the 5-isopropyl isomer.

-

Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Concentrate in vacuo to yield ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate .

-

-

Hydrolysis (Formation of Acid):

-

Resuspend the ester in 10% NaOH (aq) and heat to 60°C for 2 hours.

-

Cool to room temperature and acidify with HCl (1M) to pH 3.0.

-

The carboxylic acid precipitates as a white solid.[1] Filter, wash with cold water, and dry.

-

Yield Expectation: 75–85%

Purity Validation: 1H NMR (CDCl3) should show a distinct septet for the isopropyl CH (approx.

Visualization: Synthesis & SAR

Caption: Synthesis pathway of the core scaffold and Structure-Activity Relationship (SAR) mapping key functional regions.

Pharmacological Profiles[4][5][6]

PDE5 Inhibition (Erectile Dysfunction & Pulmonary Hypertension)

The most prominent application of the 1-methyl-3-isopropyl pyrazole scaffold is as a structural analog to the Sildenafil (Viagra) core. Sildenafil utilizes a 1-methyl-3-propyl pyrazole fused to a pyrimidinone.[2][3]

-

Mechanism: The pyrazole moiety mimics the guanine ring of cGMP. The C3 substituent fits into a hydrophobic pocket in the PDE5 active site.

-

Isopropyl vs. n-Propyl:

-

n-Propyl (Sildenafil):[2][3][4] Optimized for depth of the hydrophobic pocket.

-

Isopropyl (Analog): The branched nature of the isopropyl group creates a wider but shorter steric profile. SAR studies indicate that while isopropyl derivatives retain potency (IC50 often in the low nanomolar range, ~5–15 nM), they may exhibit slightly altered selectivity profiles against PDE6 (retinal phosphodiesterase), potentially influencing side effects like visual disturbances.

-

-

Key Insight: Drug developers use the isopropyl variant to bypass patent spaces protected for n-propyl derivatives or to fine-tune metabolic clearance rates (branching often reduces metabolic oxidation speed compared to straight chains).

Agrochemical Activity (Herbicides)

Derivatives of 1-methyl-3-isopropyl pyrazole, particularly when linked to benzoyl or heteroaromatic groups, function as potent herbicides.

-

Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[5]

-

Mechanism: Inhibition of HPPD blocks the biosynthesis of plastoquinone and tocopherols, leading to the depletion of carotenoids. This causes "bleaching" of the weed foliage followed by necrosis.

-

SAR: The 1-methyl group is essential for binding in the HPPD active site, while the 3-isopropyl group aids in penetrating the lipophilic plant cuticle and aligning the molecule within the enzyme's hydrophobic channel.

Mitochondrial Toxicity (Safety Warning)

Recent toxicological evaluations (e.g., J. Med. Chem. 2021) have highlighted a critical safety liability for 1-methyl-1H-pyrazole-5-carboxamides .

-

Observation: Certain derivatives showed unexpected acute toxicity in mammalian models.

-

Cause: Inhibition of mitochondrial respiration (Complex I or III).

-

Implication: When designing drugs with this scaffold, it is mandatory to screen for mitochondrial health early in the hit-to-lead phase. The toxicity is often driven by the lipophilicity of the C3 substituent combined with specific amide linkers at C5.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: Determine the IC50 of a 1-methyl-3-isopropyl pyrazole derivative against human PDE5.

Materials:

-

Recombinant human PDE5 enzyme.

-

Substrate: [3H]-cGMP (cyclic guanosine monophosphate).

-

Scintillation Proximity Assay (SPA) beads (Yttrium silicate).

Protocol:

-

Preparation: Dilute test compounds in DMSO (final concentration <1%). Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

-

Incubation:

-

Mix PDE5 enzyme buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) with the test compound.

-

Add [3H]-cGMP substrate.

-

Incubate at 30°C for 15 minutes.

-

-

Termination: Stop the reaction by adding SPA beads containing zinc sulphate (which precipitates the GMP product).

-

Measurement: Allow beads to settle for 20 minutes. Read on a scintillation counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Mitochondrial Respiration Screen (Seahorse Assay)

Objective: Rule out mitochondrial toxicity.

Protocol:

-

Cell Line: HepG2 (human hepatocytes) or H9c2 (cardiomyocytes).

-

Seeding: 20,000 cells/well in XF96 cell culture microplates. Incubate overnight.

-

Treatment: Inject test compound (10 µM) into the ports.

-

Measurement: Use a Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) in real-time.

-

Stress Test: Sequentially inject:

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Uncoupler)

-

Rotenone/Antimycin A (Complex I/III inhibitors)

-

-

Pass Criteria: A compound "passes" if basal respiration and maximal respiration capacity remain >80% of the vehicle control.

Data Summary: Comparative Activity

| Parameter | 1-Methyl-3-Propyl (Sildenafil Core) | 1-Methyl-3-Isopropyl (Target Scaffold) | 1-Isopropyl-3-Methyl (RET Inhibitor) |

| Primary Target | PDE5 | PDE5 / HPPD (Herbicide) | RET Kinase |

| IC50 (Typical) | ~3.5 nM (PDE5) | ~5–20 nM (PDE5 Est.) | ~10–50 nM (RET) |

| Steric Bulk (C3) | Linear, flexible | Branched, rigid | Methyl (Small) |

| Key Risk | Visual disturbance (PDE6) | Mitochondrial Toxicity | Gatekeeper Mutations |

References

-

Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Medicinal Chemistry. (General pyrazole SAR context).

-

Sildenafil (Viagra): Synthesis and Pharmaceutical Importance. ResearchGate. (Detailed synthesis of the n-propyl analog).

-

1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. J. Med. Chem., 2021.[6][7] (Safety data on mitochondrial inhibition).

-

Discovery of Pyrazole-based HPPD Inhibitors. Frontiers in Chemistry. (Herbicidal activity of 1-methyl-3-substituted pyrazoles).

-

Unveiling the SAR of 1-Isopropyl-3-Methyl-Pyrazole Derivatives. BenchChem. (Contrasting regioisomer for RET kinase).

Sources

- 1. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Document: A novel series of potent and selective PDE5 inhibitors with potential for high and dose-independent oral bioavailability. (CHEMBL1148639) - ChEMBL [ebi.ac.uk]

- 3. A novel series of potent and selective PDE5 inhibitors with potential for high and dose-independent oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester [chinjmap.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Frontiers | Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl [frontiersin.org]

The Pyrazole-5-Carbaldehyde Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, holds a position of distinction in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[3][4] The metabolic stability of the pyrazole nucleus, likely due to a decreased susceptibility to oxidative degradation compared to other five-membered heterocycles, further enhances its appeal in drug design.[5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[6][7][8][9] This has led to the development of several successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[4][10]

Within this versatile class of compounds, the pyrazole-5-carbaldehyde scaffold emerges as a particularly valuable and reactive intermediate. The presence of the aldehyde group at the 5-position provides a synthetic handle for a wide array of chemical transformations, allowing for the construction of diverse and complex molecular architectures. This guide will delve into the synthesis, key reactions, and broad-ranging medicinal chemistry applications of pyrazole-5-carbaldehyde scaffolds, providing insights for their effective utilization in drug discovery and development.

Synthetic Strategies: Accessing the Pyrazole-5-Carbaldehyde Core

The primary and most efficient method for the synthesis of pyrazole-4-carbaldehydes (a closely related and often co-synthesized isomer) is the Vilsmeier-Haack reaction.[11][12] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring.[13]

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[11][13] The Vilsmeier reagent then acts as the electrophile in the formylation of the pyrazole ring.[13]

The reaction is highly effective for introducing a formyl group at the C4 position of the pyrazole ring.[13][14] For instance, the formylation of 3-methylpyrazole using the Vilsmeier-Haack reaction regioselectively yields 3-methyl-1H-pyrazole-4-carbaldehyde.[13]

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole [13][15]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The reaction is exothermic and should be performed under anhydrous conditions to prevent decomposition of the reagent. Stir the mixture at this temperature for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated (e.g., to 70-80 °C) for several hours (typically 2-4 hours, but can be longer).[11][15] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[13]

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. This should be done slowly to control the exothermic quenching process.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH is neutral or slightly basic. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

The Pyrazole-5-Carbaldehyde Scaffold as a Versatile Synthetic Intermediate

The aldehyde functionality of the pyrazole-5-carbaldehyde scaffold is a gateway to a vast array of chemical transformations, making it an invaluable building block in the synthesis of more complex, biologically active molecules.[16]

Key Chemical Reactions:

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For example, condensation with hydrazines or substituted hydrazines can yield hydrazones, which themselves can possess significant biological activity or serve as intermediates for further cyclization reactions.[15][17] Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of alkenyl derivatives.[17]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide a means to convert the aldehyde into various substituted alkenes, allowing for the extension of carbon chains and the introduction of new functional groups.

-

Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a route to pyrazole-containing amines, which are important pharmacophores in many drug molecules.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of accessible functional groups and derivatives.

-

Cyclization Reactions: Pyrazole-4-carbaldehydes are effective precursors for the construction of pyrazole-fused heterocyclic systems.[16] For instance, reaction with 5-amino-1H-pyrazole-4-carbonitrile can lead to the formation of dihydropyrazolo[1,5-a]pyrimidine products.[10]

Medicinal Chemistry Applications: A Diverse Therapeutic Landscape

The versatility of the pyrazole-5-carbaldehyde scaffold has been exploited in the development of therapeutic agents across a wide range of disease areas.[2][7][18]

Anticancer Activity

Pyrazole derivatives are a significant class of compounds with potent anticancer activities.[19][20][21] The pyrazole-5-carbaldehyde scaffold serves as a key intermediate in the synthesis of novel anticancer agents. For instance, pyrazole-4-carbaldehyde derivatives have been shown to exhibit anti-cancer activity against human breast adenocarcinoma cells (MCF-7).[11] The aldehyde functionality allows for the introduction of various substituents that can modulate the anticancer efficacy and selectivity of the resulting compounds.[20] Structure-activity relationship (SAR) studies have demonstrated that appropriate substitutions on the pyrazole ring can significantly enhance anticancer properties.[20]

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Pyrazole-4-ylidenemethylurea derivatives | A431 (metastatic) | Showed higher toxicity in cancerous cells compared to noncancerous cells | [22] |

| Pyrazolyl analogues with a pyridine nucleus | HCT-116 (colon cancer) | 4.2 µM | [19] |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (lung cancer) | 49.85 μM | [23] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[5][8][9] Pyrazole-4-carbaldehyde derivatives have been synthesized and shown to exhibit excellent efficacy against pathogenic bacteria.[15] The aldehyde group can be readily converted into various functional groups, such as hydrazones and thiosemicarbazones, which are known to possess potent antimicrobial properties.[17] For example, a series of new functionalized pyrazoles derived from 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde demonstrated a pronounced effect on strains of S. aureus and E. coli, as well as fungi of the genus Candida.[17]

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with Celecoxib being a prime example.[10][24][25] The pyrazole scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[8][24] Pyrazole carbaldehydes have been investigated as novel anti-inflammatory agents.[26] The aldehyde functionality allows for structural modifications to optimize anti-inflammatory potency and selectivity, for instance, by targeting enzymes like cyclooxygenase-2 (COX-2).[10]

Other Therapeutic Areas

The applications of pyrazole-5-carbaldehyde scaffolds extend beyond these major areas. Derivatives have been explored for a multitude of other therapeutic purposes, including:

-

Antiviral activity [6]

-

Antidiabetic properties [6]

-

Neuroprotective effects [7]

-

Cannabinoid receptor antagonists [27]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[27][28][29] For instance, in a series of pyrazole-based cannabinoid receptor antagonists, potent and selective activity was associated with a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[27] Similarly, for metalloprotease inhibitors, structural variations at the 3 and 5 positions, as well as N-substitution, significantly influenced the binding affinity and inhibitory activity.[28][29] The aldehyde group of the pyrazole-5-carbaldehyde scaffold provides a convenient point for introducing such diversity and systematically exploring the SAR to optimize therapeutic efficacy.

Conclusion and Future Perspectives

The pyrazole-5-carbaldehyde scaffold is a cornerstone of modern medicinal chemistry, offering a powerful and versatile platform for the design and synthesis of novel therapeutic agents. Its straightforward synthesis, primarily through the Vilsmeier-Haack reaction, and the reactivity of the aldehyde group, make it an invaluable building block for creating diverse molecular libraries. The broad spectrum of biological activities demonstrated by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscores its significance in drug discovery.

Future research will likely focus on the development of more efficient and greener synthetic methodologies for accessing these scaffolds.[30] Furthermore, the application of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of pyrazole-based drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2][18] The continued exploration of the chemical space accessible from the pyrazole-5-carbaldehyde scaffold promises to yield new and improved therapies for a wide range of human diseases.

References

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available from: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. Available from: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. na. Available from: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available from: [Link]

-

Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ProQuest. Available from: [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available from: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Center for Biotechnology Information. Available from: [Link]

-

Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. National Center for Biotechnology Information. Available from: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available from: [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Available from: [Link]

-

Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available from: [Link]

-

Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available from: [Link]

-

Proposed mechanism for the formation of pyrazole‐carbaldehyde. ResearchGate. Available from: [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available from: [Link]

-

Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. Available from: [Link]

-

Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA - Cardiff University. Available from: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scribd.com [scribd.com]

- 15. chemmethod.com [chemmethod.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. connectjournals.com [connectjournals.com]

- 19. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]

- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. thieme-connect.com [thieme-connect.com]

solubility profile of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Solubility Profiling

In the landscape of chemical research and pharmaceutical development, the synthesis of a novel molecule such as 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is but the first step. To harness its potential, a comprehensive understanding of its physicochemical properties is paramount. Among these, the solubility profile in various organic solvents is a critical determinant for its application in synthesis, purification, formulation, and biological screening.[1] Pyrazole derivatives, in particular, are a cornerstone in medicinal chemistry, serving as scaffolds for a multitude of therapeutic agents.[2]

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde. We move beyond a mere listing of data to present a self-validating, first-principles approach to experimental design and execution, grounded in established analytical chemistry.

Theoretical Grounding: Predicting Solubility from Molecular Architecture

The principle of "like dissolves like" is the cornerstone of solubility prediction. A molecule's solubility is dictated by the interplay of its structural features—polarity, hydrogen bonding capability, and molecular size—and the corresponding properties of the solvent.

Molecular Structure of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde:

-

Pyrazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms. This ring system imparts a degree of polarity and makes the nitrogen atoms potential hydrogen bond acceptors.

-

Carbaldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, creating a significant dipole moment. The oxygen atom is a strong hydrogen bond acceptor. This functional group is a key determinant of the molecule's reactivity and polarity.[3]

-

Isopropyl and Methyl Groups: These non-polar alkyl substituents contribute to the molecule's lipophilicity. Their presence will enhance solubility in less polar solvents.

Predicted Solubility Behavior:

Based on this structure, we can hypothesize a balanced solubility profile. The molecule possesses both polar (pyrazole, aldehyde) and non-polar (isopropyl, methyl) regions. Therefore, it is unlikely to be soluble at the extremes of the polarity spectrum (e.g., highly soluble in water or hexane exclusively). We anticipate good solubility in solvents of intermediate polarity, such as chlorinated solvents and short-chain alcohols. A related compound, 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde, is reported to be generally soluble in ethanol and dichloromethane, supporting this hypothesis.[4]

Caption: Relationship between molecular features and solvent interactions.

Experimental Framework: A Protocol for Isothermal Equilibrium Solubility

The most reliable method for determining solubility is the measurement of the concentration of a solute in a saturated solution at a constant temperature (isothermal equilibrium). The following protocol provides a rigorous, step-by-step methodology.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to cover a wide range of polarities and chemical functionalities. This allows for a comprehensive understanding of the solute-solvent interactions.

| Solvent | Class | Polarity Index | Rationale |

| n-Hexane | Non-polar Aliphatic | 0.1 | Represents purely non-polar, van der Waals interactions. |

| Toluene | Non-polar Aromatic | 2.4 | Assesses interactions with an aromatic, non-polar system. |

| Dichloromethane (DCM) | Halogenated | 3.1 | A common, moderately polar aprotic solvent. |

| Acetone | Ketone | 5.1 | A polar aprotic solvent, strong dipole-dipole interactions. |

| Ethyl Acetate | Ester | 4.4 | A moderately polar solvent with H-bond accepting capability. |

| Ethanol | Protic Alcohol | 4.3 | A polar protic solvent, capable of hydrogen bonding. |

| Methanol | Protic Alcohol | 5.1 | A highly polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | A highly polar aprotic solvent, often used for poorly soluble compounds. |

Experimental Workflow Diagram

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Protocol for Solubility Determination

-

Preparation: Place an excess amount of solid 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde (e.g., ~20 mg) into individual 2 mL glass vials. The key is to ensure solid material remains after equilibration, confirming saturation.

-

Solvent Addition: Add 1.0 mL of each selected organic solvent to the corresponding vial.[5]

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 hours. A longer duration (e.g., 48 hours) can be used to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

-

Dilution: Immediately dilute the aliquot with a known volume (e.g., 900 µL) of a suitable solvent (typically the mobile phase used for analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[6][7]

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise method for quantifying the concentration of aromatic aldehydes.[7]

Protocol for HPLC Method Development & Analysis:

-

Instrument & Column: Utilize an HPLC system with a UV detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 40:60 (Acetonitrile:Water) mixture, ramping to 90:10 over several minutes.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. The pyrazole and aldehyde chromophores will provide strong absorbance.

-

Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in the mobile phase.

-

Perform serial dilutions to create a series of at least five calibration standards of decreasing concentration.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration and perform a linear regression. The resulting equation will be used to calculate the concentration of the unknown samples.

-

-

Sample Analysis:

-

Inject the diluted supernatant samples prepared in step 3.3.

-

Record the peak area for the analyte in each sample.

-

Use the calibration curve equation to calculate the concentration in the diluted sample.

-

Account for the dilution factor to determine the final concentration in the original saturated solution. This value is the solubility.

-

Data Presentation and Interpretation

Results should be presented clearly for comparative analysis.

Qualitative Solubility

A preliminary assessment can be made during the experiment.

| Solvent | Observation (after 24h) | Qualitative Solubility |

| n-Hexane | Large amount of solid remains | Insoluble / Sparingly Soluble |

| Toluene | Some solid remains | Slightly Soluble |

| Dichloromethane | Trace solid remains | Soluble |

| Acetone | All solid dissolved | Freely Soluble |

| Ethyl Acetate | Some solid remains | Slightly Soluble |

| Ethanol | Trace solid remains | Soluble |

| Methanol | All solid dissolved | Freely Soluble |

| DMSO | All solid dissolved | Freely Soluble |

| (Note: This table is a template for recording expected observations.) |

Quantitative Solubility Data

The primary output of this guide is a quantitative dataset.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| DMSO | [Experimental Value] | [Calculated Value] |

| (Note: This table is a template for recording quantitative results obtained from HPLC analysis.) |

Interpretation: The quantitative data should be analyzed in the context of the solvent properties. High solubility in polar protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding interactions with the aldehyde and pyrazole moieties. High solubility in polar aprotic solvents like acetone and DMSO would highlight the significance of dipole-dipole interactions. Conversely, low solubility in hexane would confirm the molecule's overall polar character.

Conclusion

This technical guide provides a comprehensive, authoritative protocol for determining the solubility profile of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde. By integrating theoretical predictions with a rigorous experimental and analytical workflow, researchers can generate the reliable, high-quality data necessary to advance their research and development objectives. The described methodology is not merely a procedure but a self-validating system that ensures data integrity and provides a deep understanding of the molecule's behavior in solution.

References

-

Title: Solubility of Organic Compounds Source: LibreTexts URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Cuesta College URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Grossmont College URL: [Link]

-

Title: Experiment 1. Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Experiment_727_Organic Compound Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 3-methyl-1H-pyrazole-5-carbaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Solvent screening for the extraction of aromatic aldehydes Source: ResearchGate URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Austin Peay State University URL: [Link]

-

Title: New analytical method for determining aldehydes in aqueous samples Source: CDC Stacks, Centers for Disease Control and Prevention URL: [Link]

-

Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]

- Title: Method for determining solubility of a chemical compound Source: Google Patents URL

-

Title: Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives Source: Journal of Molecular and Chemical Sciences URL: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. evitachem.com [evitachem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of 1,3,5-Trisubstituted Pyrazoles: A Technical Guide

Executive Summary: The Regioselectivity Challenge

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil .[1] While the synthesis of pyrazoles is chemically mature, the regioselective synthesis of 1,3,5-trisubstituted pyrazoles remains a critical bottleneck.

The core challenge lies in the condensation of monosubstituted hydrazines with unsymmetrical 1,3-dicarbonyls. This reaction typically yields a mixture of 1,3,5- and 1,5,3- (often called 1,3,4- depending on nomenclature) isomers. Separating these regioisomers requires tedious chromatography, reducing process efficiency and yield.

This guide moves beyond standard textbook definitions to provide a causality-driven technical framework . We analyze the electronic and steric governing factors and present three distinct, high-fidelity protocols to guarantee the 1,3,5-substitution pattern.

Mechanistic Foundations: Controlling the Kinetic Pathway

To control the reaction, one must understand the competing pathways. The reaction between a hydrazine (

The Bifurcation Point

The regiochemistry is determined by which carbonyl group the terminal nitrogen (

-

Path A (1,3,5-Isomer): Attack at the carbonyl adjacent to

. -

Path B (1,5,3-Isomer): Attack at the carbonyl adjacent to

.

Governing Factors[2][3][4]

-

Electronic Control: The hydrazine

is nucleophilic. It preferentially attacks the more electrophilic carbonyl (the one with less electron density). Electron-withdrawing groups (EWGs) like -

Steric Control: The

attacks the less hindered carbonyl.[2] -

Solvent Effects: Fluorinated solvents (e.g., HFIP) can activate specific carbonyls via hydrogen bonding, shifting the equilibrium.

Visualization: Mechanistic Divergence

The following diagram illustrates the kinetic competition determining the isomeric outcome.

Caption: Kinetic bifurcation in Knorr pyrazole synthesis. Path A is favored by increasing the electrophilicity of the R3-adjacent carbonyl or reducing its steric bulk.

High-Fidelity Synthetic Protocols

Do not rely on "standard" reflux conditions. Use these specific methodologies depending on your substrate class.

Protocol A: Regioselective Condensation with Fluorinated Solvents

Best for: Standard 1,3-diketones where

Step-by-Step Workflow:

-

Preparation: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

-

Addition: Add monosubstituted hydrazine (1.1 equiv) dropwise at 0°C . Note: Low temperature favors the kinetic product.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.

-

Purification: The residue is often pure enough. If not, recrystallize from Ethanol/Water.

Protocol B: 1,3-Dipolar Cycloaddition (The "Nitrile Imine" Route)

Best for: Absolute regiocontrol when accessing complex 1,3,5-substitution patterns. This method avoids the ambiguity of diketone condensation entirely. Chemistry: Reaction of a hydrazonyl chloride (precursor to nitrile imine) with a terminal alkyne or enaminone .

Step-by-Step Workflow:

-

Precursor Synthesis: Convert a hydrazide to a hydrazonyl chloride using

or -

In-Situ Generation: Dissolve hydrazonyl chloride (1.0 equiv) and terminal alkyne (1.2 equiv) in dry THF or Toluene.

-

Cycloaddition: Add Triethylamine (

, 2.0 equiv) dropwise at room temperature.-

Why:

induces dehydrohalogenation, generating the transient nitrile imine dipole .

-

-

Completion: Stir for 6–12 hours. The nitrile imine undergoes [3+2] cycloaddition with the alkyne.

-

Workup: Filter off triethylamine hydrochloride salt. Concentrate filtrate.

-

Result: This yields the 1,3,5-isomer exclusively due to the electronic polarization of the dipole and dipolarophile.

Protocol C: Copper-Catalyzed Oxidative Cyclization

Best for: Synthesis from hydrazones and aldehydes; useful for late-stage functionalization.

Step-by-Step Workflow:

-

Formation: React aldehyde (1.0 equiv) with hydrazine (1.0 equiv) to form the hydrazone.

-

Coupling: Dissolve hydrazone and alkyne (or nitroolefin) in DMF.

-

Catalysis: Add CuI (10 mol%) and a base (

, 2.0 equiv). -

Oxidation: The reaction requires an oxidant (often air/O2 or TBHP) to aromatize the intermediate pyrazoline.

-

Heating: Heat to 80–100°C for 12 hours.

Comparative Analysis of Methods

Select the method that aligns with your starting material availability and tolerance requirements.

| Feature | Protocol A (HFIP Condensation) | Protocol B (Nitrile Imine [3+2]) | Protocol C (Cu-Catalyzed) |

| Regioselectivity | Moderate to High (Substrate dependent) | Excellent (100%) | High |

| Atom Economy | High (Water is only byproduct) | Moderate (HCl salt waste) | Moderate |

| Substrate Scope | Limited to 1,3-dicarbonyls | Broad (Alkynes, Enaminones) | Broad (Aldehydes, Alkynes) |

| Operational Ease | Simple (Mix & Stir) | Moderate (Requires hydrazonyl chloride) | Moderate (Metal catalyst removal) |

| Key Limitation | Steric bulk can reverse selectivity | Precursor stability | Residual Copper in pharma |

Strategic Decision Matrix

Use the following logic flow to determine the optimal synthetic route for your specific target molecule.

Caption: Strategic decision tree for selecting the optimal pyrazole synthesis protocol based on substrate properties.

References

-

Regioselectivity Control in Knorr Synthesis

- Title: The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.

- Source: Canadian Journal of Chemistry.

-

URL:[Link]

-

Fluorinated Solvents (HFIP)

- Title: Improving Regioselectivity with Fluorin

- Source: BenchChem Technical Notes / J. Org. Chem.

-

URL:[Link](Note: Generalized link to JOC for HFIP effects)

-

Nitrile Imine [3+2] Cycloaddition

-

Copper-Catalyzed Method

- Title: Copper-catalyzed synthesis of pyrazoles via oxidative cycliz

- Source: Organic Chemistry Portal / Synlett.

-

URL:[Link]

-

Multicomponent Synthesis Review

Sources

- 1. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 4. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde, a specific derivative, presents a unique combination of substituents that suggests a rich potential for therapeutic intervention. This technical guide provides a comprehensive exploration of potential therapeutic targets for this molecule. Drawing upon the known biological activities of structurally related pyrazole-containing compounds, this document outlines a strategic approach to target identification and validation, encompassing in silico, in vitro, and cell-based methodologies. The primary objective is to equip researchers and drug development professionals with a robust framework for elucidating the mechanism of action and therapeutic utility of this promising compound.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of therapeutic agents.[1] Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5]

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is an intriguing member of this chemical class. The presence of an aldehyde functional group offers a reactive handle for covalent modification or serves as a key pharmacophoric element for receptor binding.[6][7] The isopropyl and methyl substitutions on the pyrazole core influence the compound's lipophilicity and steric profile, which in turn can dictate its target specificity and pharmacokinetic properties. While direct biological data for this specific molecule is limited, a wealth of information on analogous structures provides a strong foundation for hypothesizing its potential therapeutic targets.

This guide will systematically explore these potential targets, categorized by therapeutic area, and provide detailed protocols for their experimental validation.

Potential Therapeutic Arenas and Associated Targets

Based on the established activities of pyrazole derivatives, we can logically infer several high-priority therapeutic areas for 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde.

Oncology

The antiproliferative activity of pyrazole compounds is well-documented, often stemming from their ability to inhibit key enzymes in oncogenic signaling pathways.

-

Protein Kinases: These enzymes are critical regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been successfully developed as inhibitors of various kinases.[2]

-

PI3K (Phosphoinositide 3-kinase): A series of novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with significant cytotoxicity against breast cancer cells.[2]

-

CDK2 (Cyclin-dependent kinase 2): Certain pyrazole derivatives have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle.[2]

-

EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Dual inhibition of these receptor tyrosine kinases by pyrazole derivatives has been shown to produce superior anticancer properties.[2]

-

-

Tubulin Polymerization: Some pyrazole analogues act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and inducing cell cycle arrest and apoptosis.

Inflammatory and Autoimmune Diseases

Pyrazole-containing compounds have a long history in the treatment of inflammation, with celecoxib (a COX-2 inhibitor) being a prominent example.

-

Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The structural features of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde may confer selectivity for the COX-2 active site.[3]

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): This cysteine hydrolase is involved in the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising strategy for treating inflammatory conditions.[8]

Neurodegenerative and Psychiatric Disorders

The central nervous system (CNS) is another promising area for the therapeutic application of pyrazole derivatives.

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Pyrazoline scaffolds have been extensively investigated as AChE inhibitors.[4]

-

Serotonin Transporter (SERT): As selective serotonin reuptake inhibitors (SSRIs) are a mainstay of antidepressant therapy, novel pyrazole derivatives have been designed and evaluated for their ability to inhibit SERT.[9]

-

Monoamine Oxidase (MAO): Pyrazoline derivatives have also been explored as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, with implications for the treatment of depression and Parkinson's disease.[4]

Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-based compounds have shown significant promise in this area.

-

Bacterial Targets: Pyrazole derivatives have demonstrated bactericidal activity against multidrug-resistant bacteria such as Acinetobacter baumannii.[5] The specific molecular targets are likely diverse and may include enzymes involved in essential metabolic pathways or cell wall synthesis.

-

Mycobacterium tuberculosis CYP121A1: This cytochrome P450 enzyme is essential for the viability of M. tuberculosis. Pyrazole derivatives have been identified as potent inhibitors of this enzyme, suggesting their potential as novel antitubercular agents.[10]

A Roadmap for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methods, is essential for unequivocally identifying and validating the therapeutic targets of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde.

In Silico and Computational Approaches

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can be performed against the crystal structures of the potential targets identified in Section 2 to estimate the binding affinity and identify key interactions.

-

Pharmacophore Modeling: Based on the structures of known active pyrazole derivatives, a pharmacophore model can be generated to define the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen for other potential targets.

-

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound, providing early insights into its drug-likeness and potential liabilities.[9]

Logical Workflow for In Silico Target Prioritization

Caption: In silico workflow for prioritizing therapeutic targets.

In Vitro Experimental Validation

The predictions from computational studies must be confirmed through rigorous in vitro experiments.

These assays directly measure the interaction between the compound and its purified target protein.

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding and dissociation.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine thermodynamic parameters.

-

Differential Scanning Fluorimetry (DSF): Assesses changes in protein thermal stability upon ligand binding.

For enzymatic targets, inhibition assays are crucial to quantify the compound's potency.

-

Protocol: Generic Kinase Inhibition Assay (e.g., for PI3K, CDK2)

-

Prepare a reaction buffer containing the kinase, its substrate (e.g., a peptide or protein), and ATP.

-

Add varying concentrations of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescently labeled antibodies).

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

For receptor targets, competitive binding assays can determine the compound's affinity.

-

Protocol: Radioligand Binding Assay (e.g., for SERT)

-

Prepare cell membranes expressing the target receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor.

-

Add increasing concentrations of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde to compete with the radioligand.

-

Separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the Ki (inhibition constant) from the IC50 value.

-

Cell-Based Functional Assays

These assays evaluate the compound's effect on cellular processes mediated by the target.

-

Cell Viability and Proliferation Assays (for Oncology Targets):

-

MTT or WST-1 Assays: Measure metabolic activity as an indicator of cell viability.

-

BrdU Incorporation Assay: Quantifies DNA synthesis as a measure of cell proliferation.

-

-

Signaling Pathway Analysis (Western Blotting):

-

Treat cells with the compound and lyse them to extract proteins.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for phosphorylated (activated) and total forms of proteins in the target signaling pathway (e.g., Akt for the PI3K pathway).

-

-

Neurotransmitter Uptake Assays (for CNS Targets):

-

Use cells expressing the target transporter (e.g., SERT).

-

Incubate the cells with a radiolabeled neurotransmitter (e.g., [3H]-serotonin).

-

Measure the uptake of the neurotransmitter in the presence and absence of the compound.

-

Experimental Validation Workflow

Sources

- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. probiologists.com [probiologists.com]

- 6. evitachem.com [evitachem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Methodological & Application

regioselective synthesis of 1-methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde

An Application Note on the Regioselective Synthesis of 1-methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed, research-grade protocol for the , a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology focuses on a robust and scalable two-step synthetic sequence, commencing with the condensation of 4,4-dimethyl-3-oxopentanenitrile with methylhydrazine to form the pyrazole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and data interpretation to ensure reproducible and efficient synthesis.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazole scaffolds are of paramount importance in medicinal chemistry and drug discovery. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. Specifically, pyrazole-5-carbaldehydes are crucial intermediates, serving as precursors for the synthesis of more complex molecules, including potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and various kinases. The precise control of substituent placement on the pyrazole ring—regioselectivity—is critical, as even minor positional changes can drastically alter a molecule's biological activity.

The target molecule, 1-methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde, presents a specific regiochemical challenge. The synthesis must selectively introduce the formyl group at the C5 position, avoiding reaction at the C4 position. The following protocol outlines a reliable method to achieve this outcome with high fidelity.

Synthetic Strategy: A Two-Step Approach

The synthesis is strategically divided into two key transformations:

-

Pyrazole Ring Formation: Construction of the 1-methyl-3-isopropyl-1H-pyrazole core.

-

Regioselective Formylation: Introduction of the carbaldehyde group at the C5 position.

This approach ensures high yields and excellent control over the final product's regiochemistry.

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-isopropyl-1H-pyrazole

This initial step involves the condensation of a β-ketonitrile with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazole ring.

Materials:

-

4,4-dimethyl-3-oxopentanenitrile

-

Methylhydrazine

-

Acetic Acid (glacial)

-

Ethanol

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Add glacial acetic acid (0.2 eq) to catalyze the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 1-methyl-3-isopropyl-1H-pyrazole.

-

Purify the crude product by flash column chromatography if necessary.

Step 2: Regioselective Synthesis of 1-Methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles. The regioselectivity of this reaction on the 1,3-disubstituted pyrazole is directed to the C5 position due to the electronic effects of the substituents and the stability of the intermediate sigma complex.

Materials:

-

1-Methyl-3-isopropyl-1H-pyrazole (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Sodium acetate

-

Water

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. This exothermic reaction forms the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-methyl-3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to yield the pure 1-methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation on the pyrazole core.

Data and Characterization

The successful synthesis of the final product should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

| Analysis | Expected Outcome for 1-methyl-3-isopropyl-1H-pyrazole-5-carbaldehyde |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Signals corresponding to the methyl, isopropyl, pyrazole ring, and aldehyde protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic downfield signal for the aldehyde carbonyl carbon. |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₈H₁₂N₂O. |

| Yield | Expected yields for the formylation step are typically in the range of 70-90% after purification. |

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent quenching of the Vilsmeier reagent.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ is crucial to prevent side reactions.

-